molecular formula C10H10BrFO2 B6317014 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane CAS No. 210826-84-9

2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B6317014
CAS No.: 210826-84-9
M. Wt: 261.09 g/mol
InChI Key: LQDNWBNNYXLAGM-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C10H10BrFO2 and its molecular weight is 261.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.98482 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-10(13-4-5-14-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDNWBNNYXLAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Bromo 4 Fluorophenyl 2 Methyl 1,3 Dioxolane

Historical Development of Synthetic Routes to Substituted 1,3-Dioxolanes

The synthesis of 1,3-dioxolanes, which are cyclic ketals (or acetals), is a fundamental and historically significant reaction in organic chemistry. Traditionally, these compounds are prepared by the condensation of a ketone or aldehyde with a 1,2-diol, such as ethylene (B1197577) glycol. chemicalbook.com This reaction is reversible and typically requires an acid catalyst to proceed at a practical rate. libretexts.org

Early methods relied on the use of strong Brønsted acids like sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid (p-TSA). chemicalbook.comgoogle.com A common laboratory technique involves refluxing the carbonyl compound and the diol in a solvent like toluene (B28343) with a catalytic amount of p-TSA, while continuously removing the water byproduct using a Dean-Stark apparatus to drive the equilibrium towards product formation. chemicalbook.com Lewis acids, such as tin(IV) chloride, have also been employed historically to catalyze the reaction between epoxides and carbonyl compounds to yield dioxolanes. chemicalbook.com

Over time, the field has evolved to include a wider array of catalysts and conditions to address issues like harsh reaction conditions, catalyst corrosivity, and incompatibility with sensitive functional groups. acs.org This evolution has led to the development of milder Lewis acid catalysts, solid acid catalysts (heterogeneous catalysis), and more recently, organocatalysts. The development of these varied synthetic routes has expanded the utility of dioxolanes as protecting groups, allowing their formation in complex molecules with sensitive functionalities. thieme-connect.deorganic-chemistry.org

Precursor Synthesis and Functionalization Strategies for 3-Bromo-4-fluorophenylacetophenone Derivatives

The direct precursor for 2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane is the ketone 1-(3-bromo-4-fluorophenyl)ethanone , also known as 3'-bromo-4'-fluoroacetophenone (B85946) . ossila.comchemicalbook.com The synthesis of this precursor is a critical step and typically involves electrophilic aromatic substitution reactions on a fluorinated benzene (B151609) ring.

Two primary retrosynthetic pathways can be envisioned for this precursor:

Friedel-Crafts Acylation: This classic method involves the acylation of 1-bromo-2-fluorobenzene (B92463) with an acetylating agent like acetyl chloride or acetic anhydride. The reaction is promoted by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The directing effects of the fluorine (ortho, para-directing) and bromine (ortho, para-directing) substituents must be considered to ensure the desired regioselectivity for the 3-bromo-4-fluoro substitution pattern on the resulting acetophenone (B1666503).

Bromination of a Phenylacetophenone: An alternative route involves the direct bromination of 4'-fluoroacetophenone. This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring. The fluorine atom is an activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the acetyl group, the bromine will be directed to the ortho position (position 3), yielding the desired 3'-bromo-4'-fluoroacetophenone. orgsyn.org

The choice of synthetic route depends on factors such as the availability of starting materials, cost, and the desired scale of the reaction. Both methods provide access to the key ketone precursor required for the final ketalization step.

Table 1: Comparison of Precursor Synthesis Strategies
StrategyStarting MaterialsCatalystKey Considerations
Friedel-Crafts Acylation 1-Bromo-2-fluorobenzene, Acetyl Chloride/AnhydrideLewis Acid (e.g., AlCl₃)Requires stoichiometric amounts of catalyst; potential for side reactions. organic-chemistry.org
Aromatic Bromination 4'-Fluoroacetophenone, Bromine (or bromine source)Lewis Acid (e.g., AlCl₃) or other catalystGood regioselectivity due to directing effect of the fluorine atom. orgsyn.org

Optimization of Ketone Protection via Acetalization for this compound

The conversion of 3'-bromo-4'-fluoroacetophenone to this compound is achieved through a ketalization reaction with ethylene glycol. The optimization of this equilibrium-driven process is crucial for maximizing the yield and purity of the final product.

Key parameters for optimization include:

Catalyst Loading: While traditional methods often used significant amounts of strong acids, modern protocols aim for minimal catalyst loading (e.g., 0.1 mol%) to reduce side reactions and simplify workup. nih.gov

Water Removal: As water is a byproduct, its efficient removal is essential to shift the equilibrium toward the ketal product. This is commonly achieved using a Dean-Stark apparatus during reflux or by adding chemical drying agents like molecular sieves or using a water scavenger like trimethyl orthoformate. libretexts.orgnih.govnih.gov

Temperature and Solvent: The reaction is often performed at the reflux temperature of a solvent like toluene or benzene to facilitate water removal. chemicalbook.com However, milder conditions at room temperature can be achieved with highly active catalysts or by using solvent-free conditions, which can be more environmentally friendly. mdpi.com

Reactant Stoichiometry: Using an excess of ethylene glycol can also help drive the reaction forward.

Ketalization of ketones, particularly aromatic ketones like acetophenone derivatives, can be more challenging than the corresponding reaction with aldehydes and may require more forcing conditions or more active catalysts. nih.gov The presence of the electron-withdrawing halogen substituents on the phenyl ring can influence the reactivity of the carbonyl group, necessitating careful optimization of the reaction conditions to achieve high conversion. osti.gov

Catalytic Approaches in the Formation of this compound

The choice of catalyst is paramount in the synthesis of the target dioxolane, influencing reaction efficiency, selectivity, and sustainability. Catalytic approaches are broadly classified as homogeneous, heterogeneous, and organocatalytic.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the traditional and most widely used method for ketalization. wikipedia.org

Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid are effective and inexpensive catalysts. google.com They operate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by ethylene glycol. youtube.com

Lewis Acids: Soluble Lewis acids, including metal salts like iron(III) chloride (FeCl₃), zirconium(IV) chloride (ZrCl₄), and cerium(III) trifluoromethanesulfonate, can also catalyze the reaction efficiently under mild conditions. acs.orgorganic-chemistry.org

Organometallic Complexes: Certain organometallic complexes, such as those based on cobalt (cobaloxime) or iron, have been shown to be highly efficient for ketalization, sometimes under solvent-free conditions, offering high turnover frequencies. mdpi.commdpi.com

A primary drawback of homogeneous catalysts is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and prevent catalyst recycling. nih.gov

Heterogeneous catalysis utilizes a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach offers significant advantages, including simplified catalyst recovery (by simple filtration), potential for recycling, and often milder reaction conditions. rsc.org

Graphene Oxide (GO): Graphene oxide has emerged as a promising metal-free carbocatalyst for various organic transformations, including those involving carbonyl compounds. rsc.orgrsc.orgresearchgate.net Its surface contains oxygenated functional groups (epoxy, hydroxyl, carboxylic acid) that can act as Brønsted acid sites, catalyzing the ketalization reaction. mdpi.com The unique two-dimensional structure of GO provides a high surface area for reactant interaction. nih.gov

Clays (B1170129) and Zeolites: Acid-activated clays like Montmorillonite K10 and various zeolites are effective solid acid catalysts for forming dioxolanes. nih.govmdpi.com Their porous structures and tunable acidity make them versatile for this transformation.

Acidic Resins: Sulfonated ion-exchange resins (e.g., Amberlyst-15) are widely used in industrial settings as recyclable solid acid catalysts. rsc.org

Supported Heteropolyacids: Heteropolyacids, such as tungstosilicic acid, supported on high-surface-area materials like activated carbon, have demonstrated high catalytic activity for the synthesis of ketals and acetals. nih.gov These catalysts combine the strong acidity of heteropolyacids with the benefits of a solid support. rsc.org

Table 2: Selected Heterogeneous Catalysts for Ketalization Reactions
Catalyst TypeExample(s)Key Advantages
Carbon-Based Graphene Oxide, Activated CarbonMetal-free, high surface area, tunable surface chemistry. mdpi.comresearchgate.net
Clays/Zeolites Montmorillonite K10, Beta-ZeoliteInexpensive, environmentally benign, shape selectivity. nih.govmdpi.com
Polymer Resins Amberlyst-15Commercially available, robust, widely used industrially. rsc.org
Supported Acids H₄SiW₁₂O₄₀ on CarbonHigh acidity, thermal stability, easy separation. nih.gov

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While more commonly applied in asymmetric synthesis, organocatalysts have also been developed for acetalization and ketalization.

Proline: The amino acid L-proline is a well-known bifunctional organocatalyst. researchgate.netlibretexts.org In the context of carbonyl chemistry, it typically operates via an enamine or iminium ion pathway. wikipedia.org While its primary application is in aldol (B89426) and Mannich reactions, its acidic carboxyl group and basic amine group can facilitate the proton transfers necessary for ketal formation. researchgate.netnih.govwikipedia.org

Thiourea Derivatives: Thiourea-based organocatalysts can activate carbonyl compounds through double hydrogen bonding, increasing their electrophilicity. This activation mechanism allows for acid-free, neutral conditions for acetalization, which is beneficial for substrates with acid-sensitive functional groups. acs.org

Organocatalysis offers a green chemistry approach, avoiding the use of potentially toxic metals. However, catalyst loadings can sometimes be higher compared to metal-based systems, and their application to the ketalization of less reactive ketones like 3'-bromo-4'-fluoroacetophenone is an area of ongoing research.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

The efficiency of a synthetic method can be evaluated in several ways, most notably by its reaction yield and its atom economy. The reaction yield refers to the amount of product obtained compared to the theoretical maximum, while atom economy measures how many atoms from the reactants are incorporated into the final desired product.

Synthetic Efficiency:

The ketalization reaction to form this compound is generally highly efficient, with yields often exceeding 90% under optimized conditions. The choice of acid catalyst is a key variable that can be adjusted to maximize efficiency and simplify the purification process. A comparison of potential catalyst types highlights different advantages and disadvantages.

Interactive Table: Comparison of Catalyst Types for Ketalization

Catalyst TypeExamplesTypical Efficiency (Yield)Catalyst ReusabilityPurification ComplexityEnvironmental Impact
Homogeneous Acid p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄)High (>90%)NoHigh (Requires neutralization and aqueous work-up, generating salt waste)Moderate (Waste generation from neutralization)
Heterogeneous Solid Acid Acidic Resins (e.g., Amberlyst-15), ZeolitesHigh (>90%)YesLow (Catalyst removed by simple filtration)Low (Reusable catalyst minimizes waste)

While homogeneous catalysts like p-toluenesulfonic acid are effective and widely documented for similar transformations prepchem.com, they necessitate a neutralization step during work-up, which complicates purification and generates salt byproducts. In contrast, heterogeneous solid acid catalysts are increasingly favored in green chemistry as they can be easily filtered out of the reaction mixture and potentially reused, simplifying the process and reducing waste. rsc.org

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants.

The formula is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound:

Reactant 1: 1-(3-bromo-4-fluorophenyl)ethanone (C₈H₆BrFO), Molecular Weight: ~217.04 g/mol

Reactant 2: Ethylene glycol (C₂H₆O₂), Molecular Weight: ~62.07 g/mol

Product: this compound (C₁₀H₁₀BrFO₂), Molecular Weight: ~261.10 g/mol

Calculation: % Atom Economy = (261.10 / (217.04 + 62.07)) x 100 % Atom Economy = (261.10 / 279.11) x 100 ≈ 93.5%

This calculation shows that the reaction is highly atom-economical. The only atoms not incorporated into the final desired product are those that form the single molecule of water (H₂O), which is the sole byproduct. This high level of atom economy is characteristic of addition and condensation reactions where minimal byproducts are formed.

Scalability Considerations for the Synthesis of this compound

Translating a laboratory-scale synthesis to an industrial scale introduces several practical challenges that must be addressed to ensure the process is safe, efficient, and economically viable. The synthesis of this compound via acid-catalyzed ketalization is generally considered a scalable process. nih.gov

Key considerations for scale-up include:

Reaction Kinetics and Equilibrium: On a large scale, the efficient removal of the water byproduct is critical to drive the reaction to completion in a reasonable timeframe. Industrial-scale reactors would be equipped with large condensers and phase separators to manage the azeotropic distillation of toluene and water effectively.

Catalyst Selection and Handling: For large-scale production, the use of heterogeneous solid acid catalysts is highly advantageous. rsc.org These catalysts avoid the formation of salt waste associated with the neutralization of homogeneous acids, reduce the complexity of downstream processing, and allow for catalyst recycling, which lowers operational costs. rsc.org

Heat Transfer and Temperature Control: Ketalization reactions are typically conducted at the reflux temperature of the solvent (e.g., toluene, ~111°C). Managing heat transfer in large reactors is crucial to maintain a consistent temperature, prevent localized overheating, and ensure a controlled reaction rate.

Solvent Management: Toluene is an effective but regulated solvent. In an industrial setting, solvent recovery and recycling systems are essential to minimize costs and environmental impact. This involves capturing solvent vapors and re-distilling the solvent after the reaction for reuse.

Product Purification: The final product is likely a high-boiling oil. Purification on a large scale would be performed using industrial-scale vacuum distillation equipment. prepchem.com The efficiency of this step is vital for achieving the high purity required for subsequent applications, for example, as a pharmaceutical intermediate.

Process Safety: Handling flammable solvents like toluene and corrosive acids at high temperatures requires robust safety protocols, including properly rated equipment for hazardous environments, pressure relief systems, and procedures for managing potential spills or runaway reactions.

Reactivity and Transformations of 2 3 Bromo 4 Fluorophenyl 2 Methyl 1,3 Dioxolane

Chemical Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond in 2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane is the most reactive site for many synthetic transformations, particularly for carbon-carbon and carbon-heteroatom bond formations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the formation of new bonds at the aryl bromide position. unistra.fr Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides in these transformations. unistra.fr

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com For a substrate like this compound, a Suzuki reaction would couple an aryl, vinyl, or alkyl group at the bromine position. The reaction is highly tolerant of various functional groups, and the dioxolane moiety would be expected to remain intact. youtube.com Studies on similar substrates, such as fluorinated aryl bromides, have shown high conversion rates in Suzuki couplings. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Parameter Condition Reference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂ researchgate.netnih.gov
Boron Reagent Arylboronic acids, Alkyltrifluoroborates nih.govnih.gov
Base Na₂CO₃, Cs₂CO₃, K₃PO₄ researchgate.netnih.gov
Solvent Toluene (B28343), THF/H₂O, Water researchgate.netnih.govnih.gov

| Temperature | Room Temperature to 110 °C | mdpi.comnih.gov |

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction would introduce an alkynyl substituent in place of the bromine atom on the 3-bromo-4-fluorophenyl ring. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org Research on various aryl bromides demonstrates the broad applicability of this reaction. researchgate.net

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Parameter Condition Reference
Catalyst PdCl₂(PPh₃)₂, Pd(PhCN)₂Cl₂/P(t-Bu)₃ organic-chemistry.orgresearchgate.net
Co-catalyst CuI (optional in some protocols) researchgate.net
Alkyne Terminal alkynes (e.g., phenylacetylene) wikipedia.org
Base Et₃N, N-butylamine wikipedia.orgresearchgate.net
Solvent Toluene, THF wikipedia.orgresearchgate.net

| Temperature | Room Temperature to 65 °C | wikipedia.orgorganic-chemistry.org |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.org The Buchwald-Hartwig amination would allow for the introduction of primary or secondary amines at the position of the bromine atom on the subject compound. The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide array of amines under relatively mild conditions. wikipedia.orgnih.gov It serves as a powerful alternative to harsher methods like nucleophilic aromatic substitution. atlanchimpharma.com

Table 3: Common Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Parameter Condition Reference
Catalyst Pd(OAc)₂, [Pd(allyl)Cl]₂ nih.govnih.gov
Ligand BINAP, XPhos, t-BuXPhos nih.govnih.gov
Amine Primary or secondary amines wikipedia.org
Base Cs₂CO₃, t-BuONa, t-BuOLi nih.gov
Solvent Toluene, Dioxane nih.gov

| Temperature | 80 °C to 110 °C | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine atom is ortho to the bromine, and while fluorine is electronegative, it is not a strong activating group like a nitro group. Therefore, SNAr reactions at the bromine site would likely require harsh conditions or very strong nucleophiles. chemistrysteps.com The mechanism proceeds through a two-step addition-elimination process, forming a negatively charged Meisenheimer complex intermediate. libretexts.org In some cases, SNAr can be hampered by the low reactivity of aryl bromide substrates. science.gov

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic reagent. wikipedia.org Treating an aryl bromide like this compound with a strong organometallic base, such as an alkyllithium (e.g., n-butyllithium), can replace the bromine atom with a metal (lithium). ias.ac.in This reaction is typically very fast, often faster than nucleophilic addition, and is usually performed at low temperatures to prevent side reactions. wikipedia.orgtcnj.edu The resulting aryllithium species is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups. The reactivity order for this exchange is typically I > Br > Cl, making aryl bromides excellent substrates. wikipedia.org A protocol using a combination of i-PrMgCl and n-BuLi has been developed for bromoheterocycles with acidic protons, offering a practical method under non-cryogenic conditions. nih.gov

Radical Reactions involving the Aryl Bromide

The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical, which can then participate in various transformations. This can be initiated by radical initiators (like AIBN), light, or transition metals. nih.govnih.gov One common reaction is radical dehalogenation, where the bromine atom is replaced by a hydrogen atom, often using a reagent like tributyltin hydride (Bu₃SnH). libretexts.org Aryl radicals generated from aryl halides can also be used in carbon-carbon bond-forming reactions, such as additions to alkenes or alkynes. acs.org Recent advancements in photoredox catalysis have provided mild and efficient methods for generating aryl radicals from aryl halides under visible light irradiation. nih.gov

Reactions Involving the Aryl Fluorine Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the aryl fluorine moiety significantly less reactive than the aryl bromide. nih.gov Transformations involving the C-F bond require specific activation strategies.

Activation Strategies for C-F Bond Cleavage

Cleaving the robust C-F bond is a significant challenge in organic synthesis. researchgate.net However, its transformation is highly desirable for creating valuable partially fluorinated compounds from readily available polyfluorinated materials. nih.gov Key strategies for C-F bond activation include:

Transition Metal Catalysis : Electron-rich, low-valent transition metal complexes can insert into the C-F bond via oxidative addition. This approach has been a major focus of research, though it is often more challenging than with other halogens. researchgate.net

Lewis Acid Activation : Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating fluoride (B91410) abstraction to generate a carbocationic species. osaka-u.ac.jp

Reductive Methods : The use of strong reducing agents, including low-valent metals or electrochemical methods, can lead to the formation of radical anions which then expel a fluoride ion. osaka-u.ac.jp

Main Group Metal Chemistry : Recent advances have shown that s-block, Al, Ga, and Zn metal complexes can activate C-F bonds, often through cooperative effects in bimetallic systems. rsc.org

Photoredox Catalysis : Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions, proceeding through radical intermediates. nih.gov

For a molecule like this compound, any reaction targeting the C-F bond would have to be highly selective to avoid reacting with the much more labile C-Br bond. Most strategies would likely lead to reaction at the bromine site first. Selective C-F activation in the presence of a C-Br bond would require specialized catalytic systems designed for this challenging transformation.

Fluorine-Directed Functionalizations

The reactivity of the aromatic ring in this compound is significantly influenced by the presence of the fluorine and bromine substituents. The fluorine atom, being highly electronegative, affects the electron distribution in the phenyl ring, which can direct the course of functionalization reactions. Its presence can influence the reactivity of the aromatic ring toward electrophiles. smolecule.com

One key aspect of fluorine's influence is in directed ortho-metalation reactions. The fluorine atom can direct lithiation to the adjacent C-5 position. This regioselective metalation would generate a potent nucleophile, allowing for the introduction of a wide range of electrophiles at the position between the fluorine and the dioxolane-bearing carbon, providing a pathway to tri-substituted benzene (B151609) derivatives.

Furthermore, the electron-withdrawing nature of the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. While the bromine atom is a good leaving group, the fluorine atom's ability to stabilize the negatively charged Meisenheimer complex intermediate can facilitate the displacement of either halogen by a suitable nucleophile, depending on the reaction conditions and the nature of the attacking species. The bromo group itself can be readily substituted for other functional groups via nucleophilic substitution. smolecule.com

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane moiety in this compound serves as a protecting group for a ketone functional group. chemistnotes.com Its reactivity is characterized by its stability under certain conditions and its specific cleavage pathways under others.

The 1,3-dioxolane ring is a cyclic acetal (B89532) (specifically, a ketal in this case) and exhibits characteristic stability based on pH. It is generally stable in neutral and basic media but is labile under acidic conditions. prepchem.comorganic-chemistry.orgnih.gov The deprotection, or hydrolysis, of the dioxolane ring is most commonly achieved through acid catalysis in the presence of water. acs.org

The mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst.

Cleavage of the C-O bond, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal intermediate (a hydroxy ether).

Subsequent protonation of the other ether oxygen and elimination of ethylene (B1197577) glycol regenerates the ketone and the diol.

The rate-determining step is typically the breakdown of the protonated acetal to form the oxocarbenium ion. organic-chemistry.orgnih.gov Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts because the final ring-opening step is entropically less favorable. acs.org A variety of acidic conditions can be employed for deprotection.

Table 1: Selected Reagents for Deprotection of 1,3-Dioxolanes
Reagent/SystemSolventConditionsReference
Aqueous Acid (e.g., HCl, H₂SO₄)Water/Organic Co-solventCatalytic amount acs.org
p-Toluenesulfonic acid (p-TsOH)Toluene, AcetoneWith water, often with heating wikipedia.org
Cerium(III) triflateWet NitromethaneRoom temperature, nearly neutral pH wikipedia.org
Iodine (catalytic)Wet AcetonitrileNeutral conditions, room temperature wikipedia.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)Water30 °C, catalytic wikipedia.orgnih.gov
Electrochemically assisted (LiClO₄)CH₂Cl₂/H₂ONeutral conditions rsc.org

Beyond simple hydrolysis to the parent ketone, the 1,3-dioxolane ring can undergo other types of ring-opening reactions, leading to various derivatives. A key transformation is reductive cleavage, which converts the protected ketone into a different functional group.

In the presence of a Lewis acid and a hydride source, such as lithium aluminum hydride (LiAlH₄) and aluminum trichloride (B1173362) (AlCl₃), cyclic acetals can be reductively opened to yield hydroxy ethers. nih.gov For this compound, this reaction would be expected to produce a 2-alkoxyethanol derivative. The regioselectivity of the ring opening can be influenced by substituents on the dioxolane ring and the specific reagents used. nih.gov

Other specialized ring-opening reactions have been reported for dioxolanes, including transformations that lead to the formation of new heterocyclic systems or participate in polymerization processes under specific catalytic conditions. For instance, cationic ring-opening polymerization of 1,3-dioxolane is a known process, though it is prone to cyclization side reactions.

The utility of the 1,3-dioxolane group as a protective moiety stems from its predictable stability across a range of common synthetic conditions. This allows for chemical modifications on other parts of the molecule, such as the bromo-fluorophenyl ring, while the ketone functionality remains masked.

The 1,3-dioxolane ring is highly stable towards:

Bases and Nucleophiles: It does not react with strong bases like hydroxides, alkoxides, or organolithium reagents. prepchem.comwikipedia.org

Organometallic Reagents: It is inert to Grignard reagents and organocuprates. acs.org

Reducing Agents: It is stable to hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the absence of Lewis acids. chemistnotes.com

Conversely, the ring is labile under:

Acidic Conditions: Both Brønsted and Lewis acids can catalyze its cleavage. prepchem.comwikipedia.org

Strongly Oxidizing Conditions: While generally stable to mild oxidants like PCC or PDC, strongly acidic oxidizing conditions or the combination of an oxidant with a strong Lewis acid can lead to cleavage. wikipedia.org

Table 2: Stability of the 1,3-Dioxolane Ring System
Reaction Condition TypeExamples of ReagentsStabilityReference
Basic/NucleophilicNaOH, NaOMe, n-BuLi, NH₃Stable prepchem.comwikipedia.org
OrganometallicRMgBr, R₂CuLiStable acs.org
Reductive (Hydrides)LiAlH₄, NaBH₄Stable chemistnotes.com
Acidic (Brønsted or Lewis)HCl, p-TsOH, BF₃·OEt₂, AlCl₃Unstable prepchem.comwikipedia.org
OxidativePCC, PDC, KMnO₄ (neutral)Generally Stable wikipedia.org
Strongly Acidic/OxidativeKMnO₄/H⁺, CrO₃/H₂SO₄Unstable wikipedia.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product. The participation of this compound in such reactions would typically involve either the aryl halide portion or the protected carbonyl group.

For isocyanide-based MCRs like the Ugi or Passerini reactions, a free carbonyl group (aldehyde or ketone) is a required component. organic-chemistry.orgrsc.org Since the ketone in the target molecule is protected as a dioxolane, it cannot directly participate in these classic MCRs. The reaction would necessitate a prior deprotection step.

Alternatively, the bromo-fluorophenyl moiety could potentially be incorporated into MCRs that involve a transition-metal-catalyzed cross-coupling step. However, a review of the current scientific literature does not provide specific examples of this compound being used as a substrate in multi-component reactions. This remains an area for potential future investigation.

Stereochemical Aspects of Reactions Involving this compound

The parent molecule, this compound, is achiral as it does not possess any stereocenters. However, stereochemistry becomes a critical consideration when chiral variants of the dioxolane ring are employed or when reactions involving the molecule generate new chiral centers.

A powerful strategy in asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The 1,3-dioxolane ring can be readily adapted for this purpose by synthesizing it from a chiral diol, such as (2R,3R)-butane-2,3-diol or derivatives of tartaric acid. The resulting chiral dioxolane can then exert stereocontrol over reactions at a proximal site.

For example, if a reaction were to be performed on the methyl group at the C-2 position of the dioxolane, a chiral dioxolane ring could direct the approach of a reagent from one face over the other, leading to a diastereoselective transformation. The rigid, five-membered ring structure helps to create a well-defined steric environment that can effectively bias the stereochemical course of a reaction. After the desired transformation, the chiral auxiliary (the diol) can be removed by hydrolysis, yielding an enantiomerically enriched product. The study of 2-aryl-4,5-dimethyl-1,3-dioxolanes has shown that the chiral dioxolane ring is the predominant factor in determining stereochemical induction.

Mechanistic Investigations and Kinetic Studies of 2 3 Bromo 4 Fluorophenyl 2 Methyl 1,3 Dioxolane

The study of reaction mechanisms and kinetics provides fundamental insights into the formation and transformation of chemical compounds. For 2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane, a halogenated aryl dioxolane, this involves understanding the precise steps of its synthesis, the dynamics of its subsequent reactions, and the influence of various experimental parameters on the rates of these processes.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane, a suite of NMR experiments provides detailed insights into its covalent framework and preferred conformation.

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for assigning every proton and carbon signal in the molecule.

The ¹H NMR spectrum is characterized by distinct signals for the methyl, dioxolane, and aromatic protons. The methyl group at the C2 position is expected to appear as a sharp singlet, typically in the range of 1.6-1.8 ppm, due to the absence of adjacent protons. The four protons of the dioxolane ring often present as a complex multiplet around 3.9-4.2 ppm, resulting from their diastereotopic nature and mutual coupling. The aromatic region displays a pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring, with signals influenced by the electronic effects of the bromine and fluorine atoms.

The ¹³C NMR spectrum provides information on all ten carbon atoms in the molecule. The methyl carbon resonates at approximately 25-30 ppm. The methylene (B1212753) carbons of the dioxolane ring are typically found around 65 ppm, while the quaternary C2 carbon, bonded to two oxygen atoms, the methyl group, and the phenyl ring, appears significantly downfield, often in the 108-112 ppm region. The aromatic carbons exhibit complex splitting patterns and chemical shifts determined by the halogen substituents, with carbon atoms directly bonded to fluorine showing characteristic large coupling constants (¹JCF).

Two-dimensional NMR experiments confirm these assignments. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for establishing connectivity across quaternary carbons, showing correlations between the methyl protons and the C2 carbon, as well as the ipso-carbon of the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
C2-CH₃~1.7s (3H)~28
C4/C5 (-CH₂CH₂-)~4.1m (4H)~65
C2--~110
C1'--~139
C2'~7.7d~134
C3'--~118 (d, ²JCF)
C4'--~158 (d, ¹JCF)
C5'~7.2t~117 (d, ²JCF)
C6'~7.5dd~129

The five-membered 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between various conformations, most commonly the "envelope" and "half-chair" forms. acs.orgdatapdf.com The study of these conformations for this compound can be accomplished using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

NOESY experiments detect through-space interactions between protons that are in close proximity. By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of different parts of the molecule. For instance, NOE correlations between the methyl protons and specific protons on the dioxolane or phenyl rings can provide evidence for the preferred orientation of the phenyl group relative to the dioxolane ring. Variable-temperature NMR studies can also be employed to investigate the energy barriers between different ring conformations. auremn.org.br

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as insights into molecular structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of the compound. For this compound (C₁₀H₁₀BrFO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's chemical formula. pnnl.gov A key feature in the mass spectrum is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule. docbrown.info

Table 2: HRMS Data for this compound
FormulaSpeciesCalculated MassAbundance
C₁₀H₁₀BrFO₂[M(⁷⁹Br)]⁺260.9872~100%
[M(⁸¹Br)]⁺262.9851~98%

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions helps to piece together the molecular structure. researchgate.net The fragmentation of this compound is expected to follow pathways characteristic of 2,2-disubstituted dioxolanes and halogenated aromatic compounds. miamioh.edulibretexts.org

A probable and significant fragmentation pathway involves the loss of the methyl radical (•CH₃) from the molecular ion, resulting in a stable, resonance-delocalized dioxolanylium cation. Another major fragmentation involves the cleavage of the C2-C1' bond, leading to the formation of the [M-CH₃]⁺ ion or the 3-bromo-4-fluorophenyl cation. Further fragmentation of the dioxolane ring can also occur.

Table 3: Predicted Key MS/MS Fragments
m/z (for ⁷⁹Br)Proposed Fragment IonNeutral Loss
246[M - CH₃]⁺•CH₃
188[BrFC₆H₃CO]⁺C₃H₅O•
174[BrFC₆H₃]⁺C₄H₇O₂•
87[C₄H₇O₂]⁺BrFC₆H₃•

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are specific to the types of bonds and functional groups present, providing a molecular "fingerprint." cardiff.ac.uk

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C-O stretching vibrations of the dioxolane ring, typically found in the 1000-1200 cm⁻¹ region. Other characteristic bands include aromatic C=C stretching vibrations around 1475-1600 cm⁻¹, aliphatic C-H stretches for the methyl and methylene groups between 2850-3000 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹. The C-F and C-Br stretching vibrations are expected at lower frequencies, typically around 1200-1250 cm⁻¹ and 500-650 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While C-O and C-F bonds often yield weak Raman signals, the symmetric vibrations of the aromatic ring typically produce strong and sharp Raman bands, making it a useful technique for characterizing the substituted phenyl moiety.

Table 4: Key Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium-Strong
Aromatic C=C Stretch1475 - 1600Medium-Strong
C-F Stretch1200 - 1250Strong
C-O Stretch (ether)1000 - 1200Strong
C-Br Stretch500 - 650Medium

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and conformational details, providing an unambiguous three-dimensional structure of a molecule in its solid state. While specific crystallographic data for this compound is not widely available in the public domain, the structural analysis of closely related bromo-fluorophenyl derivatives demonstrates the power of this technique.

By examining the crystal structures of analogous compounds, researchers can infer valuable information about the likely solid-state conformation of this compound. The data obtained from such analyses are crucial for understanding intermolecular interactions, such as halogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

For instance, crystallographic studies on derivatives of (bromo-fluorophenyl) moieties provide detailed insights into their geometric parameters. Below is a representative table of the kind of crystallographic data that would be obtained for the title compound, based on published data for a related structure.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)8.789(3)
α (°)90
β (°)109.87(3)
γ (°)90
Volume (Å3)1290.1(8)
Z4
Calculated Density (g/cm3)1.754

Chiroptical Spectroscopy (if applicable to enantiomeric forms)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are indispensable for studying molecules that exist as non-superimposable mirror images, known as enantiomers.

The this compound molecule possesses a stereocenter at the C2 position of the dioxolane ring, where the bromofluorophenyl and methyl groups are attached. This means the compound can exist as a pair of enantiomers, (R)- and (S)-2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane. While in many synthetic procedures this compound is produced as a racemic mixture (an equal mixture of both enantiomers), the separation and characterization of the individual enantiomers are of significant interest, particularly in pharmaceutical and materials science applications where stereochemistry can dictate biological activity or material properties.

Should the enantiomers of this compound be resolved, chiroptical spectroscopy would be the primary tool for their characterization.

Optical Rotation: This technique would measure the rotation of plane-polarized light by a solution of each enantiomer. The (R) and (S) enantiomers would rotate the light to an equal but opposite degree.

Circular Dichroism: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer would produce a characteristic CD spectrum, which can be used to determine its absolute configuration by comparison with theoretical calculations or with spectra of structurally related compounds of known chirality.

The importance of studying the stereoisomers of dioxolane derivatives is highlighted by research on related compounds like 2-methyl-4-phenyl-1,3-dioxolane, where the sensory properties of the different enantiomers have been described. This underscores the potential for distinct properties between the (R) and (S) forms of this compound.

A summary of the potential chiroptical properties is presented in the table below.

TechniqueApplication to Enantiomers of this compound
Optical Rotatory Dispersion (ORD)Determination of specific rotation ([α]D) for each enantiomer. The values would be equal in magnitude and opposite in sign.
Circular Dichroism (CD)Provides a unique spectrum for each enantiomer, allowing for the determination of absolute configuration and the study of conformational changes.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. These calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's reactivity and properties.

For a molecule like 2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine key electronic parameters. nih.govajchem-a.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution. In the bromo-fluorophenyl moiety, regions around the electronegative fluorine and oxygen atoms would show negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while regions around hydrogen atoms would show positive potential (blue), indicating sites for nucleophilic attack. nih.gov Studies on related bromo-fluorophenyl compounds show that halogen substituents significantly influence the electronic properties and reactivity patterns of the aromatic ring. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Analogous Aromatic Compounds

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Basis Set/Functional
(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one-6.44-2.324.12B3LYP/6–311G++(d,p) nih.gov
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.57-2.094.48B3LYP/6-311++G(d,p) ajchem-a.com

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. The formation of the 1,3-dioxolane (B20135) ring in this compound occurs via an acid-catalyzed acetalization reaction between 1-(3-bromo-4-fluorophenyl)ethan-1-one and ethylene (B1197577) glycol.

Theoretical investigations of acetalization reactions can map the entire energy profile. researchgate.net The process typically involves:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a hydroxyl group from ethylene glycol, forming a hemiacetal intermediate.

Protonation of the hemiacetal's hydroxyl group.

Elimination of a water molecule to form a resonance-stabilized carbocation.

Intramolecular cyclization via attack by the remaining hydroxyl group.

Deprotonation to yield the final 1,3-dioxolane product.

Each step has an associated energy barrier (activation energy), and the step with the highest barrier is the rate-determining step. rsc.org Computational studies on similar reactions have shown that the initial nucleophilic attack and the dehydration step are often critical points on the reaction coordinate. acs.org For example, calculations on the decomposition of related acetal-based compounds have predicted activation energies as high as 42 kcal/mol for certain pathways. acs.org

Table 2: Illustrative Energy Profile for a Generic Acid-Catalyzed Acetalization Reaction

Reaction StepIntermediate/Transition StateRelative Gibbs Free Energy (ΔG) (kJ/mol) (Illustrative)
ReactantsKetone + Diol + H+0
Transition State 1Nucleophilic Attack+50
IntermediateHemiacetal-15
Transition State 2Water Elimination+85
IntermediateCarbocation+40
Transition State 3Ring Closure+45
ProductDioxolane + H2O + H+-25

Note: Values are hypothetical and for illustrative purposes based on general reaction profiles. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govresearchgate.net For this compound, predictions would include ¹H, ¹³C, and ¹⁹F chemical shifts. The accuracy of these predictions depends on the chosen functional and basis set. nih.govaps.org For fluorinated aromatic compounds, computational prediction is particularly useful for assigning specific fluorine signals in multi-fluorinated molecules. mdpi.com

IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies. researchgate.net For the target molecule, characteristic vibrational modes would include C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-F stretching (~1250 cm⁻¹), C-Br stretching (~600-500 cm⁻¹), and the strong C-O stretching bands of the dioxolane ring (~1200-1000 cm⁻¹). ajchem-a.comtsijournals.com

Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Structure

Carbon Atom (in an analogous phenyl-heterocycle)Experimental δ (ppm)Calculated δ (ppm) (GIAO-DFT)Difference (ppm)
C1' (ipso-phenyl)130.5131.2+0.7
C2'/C6'128.8129.5+0.7
C3'/C5'126.1126.6+0.5
C4'128.5129.0+0.5

Note: Data is illustrative, based on typical accuracies reported in the literature. nih.gov

Table 4: Representative Calculated vs. Experimental IR Frequencies for Analogous Moieties

Vibrational ModeExperimental (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
Aromatic C-H Stretch30593055ν(C-H) ajchem-a.com
Aromatic C=C Stretch16021584ν(C=C) ajchem-a.com
C-O Stretch12261233ν(C-O) ajchem-a.com
C-F Stretch12451240ν(C-F) (Typical)

Molecular Dynamics Simulations for Conformational Space Exploration

While small molecules like this compound have limited flexibility compared to large biomolecules, molecular dynamics (MD) simulations can still provide valuable insights into their conformational preferences. The 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various "envelope" and "half-chair" (or twist) conformations. datapdf.com

MD simulations model the atomic movements over time by solving Newton's equations of motion. These simulations can explore the potential energy surface to identify low-energy conformers and the transition barriers between them. For the target molecule, simulations would reveal the preferred orientation of the 3-bromo-4-fluorophenyl group relative to the dioxolane ring and the rotational barriers involved. This information is crucial for understanding how the molecule might interact with biological receptors or pack in a crystal lattice. Quantum-chemical studies on substituted 1,3-dioxanes have revealed the energy pathways for conformational isomerizations between equatorial and axial chair forms. researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR) in Related Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structures of a series of compounds with their measured biological activity or chemical reactivity. nih.gov While no specific QSAR study on this compound exists, the methodology can be applied if a series of related analogues with measured activity were available.

In a typical QSAR study, various molecular descriptors are calculated for each analogue. These can include:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Topological descriptors: Indices that describe molecular branching and connectivity.

Hydrophobicity descriptors: LogP (the logarithm of the partition coefficient).

A statistical model (e.g., multiple linear regression) is then built to create an equation that predicts activity based on these descriptors. mdpi.com Studies on other series of dioxolane derivatives have been conducted to understand their potential as modulators of multidrug resistance or as antiplasmodial agents, identifying which structural features are key for their biological function. nih.govnih.gov

Table 5: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Drug Analogues

Descriptor TypeExample DescriptorProperty Represented
ElectronicHOMO EnergyElectron-donating ability
HydrophobicLogPLipophilicity / Membrane permeability
StericMolar Refractivity (MR)Molecular volume and polarizability
TopologicalWiener IndexMolecular branching and compactness
3D-QSAR FieldCoMFA Steric FieldShape and steric requirements for binding

Rational Design of New Derivatizations Based on Computational Predictions

Rational design uses computational tools to guide the synthesis of new molecules with enhanced properties. patsnap.com Based on the computational analysis of a lead compound like this compound, new derivatizations can be proposed and evaluated in silico before any synthetic work is undertaken. openmedicinalchemistryjournal.com

For example, if QSAR and docking studies on a related series suggested that increased hydrophobicity and a hydrogen bond donor at a specific position would improve activity, computational methods could be used to:

Propose modifications: Replace the bromine atom with other halogens or lipophilic groups (e.g., -CF₃, -SCH₃).

Calculate properties: Predict the LogP and other relevant descriptors for the proposed new molecules.

Simulate binding: Dock the virtual compounds into a target receptor to predict their binding affinity and orientation.

This approach streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. neuroquantology.com The design of novel fluorinated compounds, in particular, is an active area of research where computational predictions play a key role in tuning electronic and metabolic properties. mdpi.comnih.gov

Applications of 2 3 Bromo 4 Fluorophenyl 2 Methyl 1,3 Dioxolane in Advanced Organic Synthesis

Contribution to Diversification-Oriented SynthesisThe role of this compound as a scaffold or key component in diversification-oriented synthesis to create libraries of compounds has not been reported in the scientific literature.

Further research into the synthesis and application of this specific compound is required before a detailed article as outlined can be written.

Analytical Methodologies for Purity and Characterization Beyond Basic Identification

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are indispensable for the purification and detailed analysis of "2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane". These methods offer high resolution and sensitivity, which are essential for separating the target compound from structurally similar impurities.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating and purifying "this compound" on a larger scale. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. The choice of stationary phase and mobile phase is critical for achieving optimal separation. For a molecule with the polarity of "this compound", a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a suitable starting point. Gradient elution, where the mobile phase composition is changed over time, can be employed to enhance the separation of impurities with different polarities.

Gas Chromatography-Mass Spectrometry (GC-MS) with Specific Detectors: GC-MS is a highly sensitive and selective technique for analyzing volatile and semi-volatile compounds like "this compound". The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing information about their molecular weight and fragmentation patterns. For enhanced selectivity, specific detectors can be employed. For instance, an Electron Capture Detector (ECD) would be particularly sensitive to the bromine and fluorine atoms in the molecule, allowing for trace-level detection. A Flame Ionization Detector (FID) is a robust, general-purpose detector that can be used for quantification. In research settings, GC-MS analysis is often used to monitor reaction progress and determine product yield, sometimes with the use of an internal standard for accurate quantification rsc.org.

A hypothetical GC-MS analysis of a "this compound" sample might reveal the presence of the starting materials or by-products from its synthesis. The mass spectrum would be expected to show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.

Trace Impurity Profiling and Quantification

Identifying and quantifying trace impurities is a critical aspect of quality control for any chemical compound. Impurity profiling provides a detailed picture of the synthesis and purification process and is essential for ensuring the compound's suitability for its intended application.

The process of impurity profiling for "this compound" would involve the use of high-resolution analytical techniques like GC-MS and HPLC. The goal is to detect, identify, and quantify any impurities present, even at very low concentrations. For example, impurities could arise from the starting materials, such as 3-bromo-4-fluorobenzaldehyde and ethylene (B1197577) glycol in the synthesis of the related compound 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, or from side reactions during the synthesis prepchem.com.

Once potential impurities are identified by techniques like GC-MS, their quantification can be performed using calibrated methods. This often involves the synthesis or isolation of impurity standards to create calibration curves. The acceptable limits for different impurities are typically defined based on regulatory guidelines and the specific application of the compound.

The table below illustrates a hypothetical impurity profile for a sample of "this compound".

Impurity NamePotential OriginTypical Concentration (ppm)
3-bromo-4-fluorobenzaldehydeUnreacted starting material< 100
Ethylene glycolUnreacted starting material< 50
Unidentified synthesis by-product ASide reaction< 200
Unidentified synthesis by-product BSide reaction< 150

Enantioselective Analysis (if chiral synthesis is explored)

The structure of "this compound" contains a chiral center at the carbon atom of the dioxolane ring that is bonded to the phenyl group and the methyl group. This means that the compound can exist as a pair of enantiomers (mirror-image isomers). If the synthesis of this compound is stereoselective, or if there is a need to isolate a specific enantiomer, enantioselective analysis becomes crucial.

Chiral HPLC is the most common technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For dioxolane derivatives, polysaccharide-based CSPs have been shown to be effective nih.gov. The mobile phase typically consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The detector, usually a UV detector, measures the concentration of each enantiomer as it elutes from the column, allowing for the determination of the enantiomeric excess (ee).

A study on other chiral 1,3-dioxolanes demonstrated the use of HPLC with a mobile phase of iso-PrOH/hexane to determine an enantiomeric excess of >99% nih.gov. A similar approach could be developed for "this compound".

Method Validation for Analytical Procedures

For any analytical method to be considered reliable and reproducible, it must undergo a thorough validation process. Method validation ensures that the analytical procedure is suitable for its intended purpose. The validation of analytical methods for "this compound" would follow guidelines such as those from the International Council for Harmonisation (ICH) pensoft.net.

The key parameters that are evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides hypothetical validation parameters for an HPLC method for the analysis of "this compound".

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.9990.9995
Accuracy (% recovery)98.0 - 102.0%99.5%
Precision (RSD%)≤ 2.0%0.8%
LOD (µg/mL)Report value0.1
LOQ (µg/mL)Report value0.3

Future Research Directions and Perspectives

Exploration of Unconventional Reactivity Patterns

While the individual functional groups of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane suggest predictable reactivity (e.g., Suzuki coupling at the C-Br bond), future research should focus on less conventional transformations. The interplay between the electron-withdrawing fluorine atom, the sterically accessible bromine, and the dioxolane protecting group could give rise to unique reactivity under specific catalytic conditions. Investigations could explore frustrated Lewis pair (FLP) chemistry to activate the C-F or C-H bonds of the aromatic ring, a field that has opened new possibilities for metal-free catalysis. d-nb.info Furthermore, the acetal (B89532) moiety, typically viewed as a protecting group, could be induced to participate in novel cyclization or rearrangement reactions, potentially triggered by bespoke catalyst systems that recognize the specific electronic and steric environment of the molecule.

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are paramount for modern synthetic chemistry. chemistryjournals.netrsc.orgresearchgate.net Future research must prioritize the development of sustainable synthetic routes to this compound and its derivatives. Traditional synthesis, likely involving the acid-catalyzed acetalization of 1-(3-bromo-4-fluorophenyl)ethan-1-one with ethylene (B1197577) glycol, can be improved significantly. smolecule.comprepchem.com

Key areas for green innovation include:

Catalysis: Replacing homogeneous acid catalysts like p-toluenesulfonic acid with recyclable heterogeneous catalysts such as zeolites, clays (B1170129) (e.g., Montmorillonite K10), or solid acid resins can simplify purification and minimize waste. nih.gov

Alternative Solvents: Shifting from traditional petroleum-derived solvents like toluene (B28343) to greener alternatives is crucial. chemistryjournals.net Bio-based solvents, including derivatives of 1,3-dioxolane (B20135) itself, have shown promise as effective and sustainable reaction media. rsc.orgrsc.orgresearchgate.net Water, ionic liquids, or supercritical fluids also represent viable alternatives. chemistryjournals.net

Energy Efficiency: Exploring energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis could dramatically reduce reaction times and energy consumption compared to conventional reflux heating. chemistryjournals.net

AspectTraditional SynthesisProposed Green Synthesis
CatalystHomogeneous mineral or organic acids (e.g., p-TsOH)Heterogeneous solid acids (e.g., zeolites, resins)
SolventToluene, with Dean-Stark trapBio-based solvents (e.g., γ-valerolactone, 2-methyl-THF) or solvent-free conditions
Energy InputConventional heating (reflux)Microwave irradiation or ultrasonication
WorkupAqueous wash, solvent extraction, distillationSimple filtration to recover catalyst, minimal purification

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages in safety, control, and scalability, particularly for reactions involving hazardous reagents or intermediates, or those that are highly exothermic. rsc.orgnih.gov The synthesis and subsequent transformation of halogenated aromatic compounds like this compound are well-suited for flow reactor technology. rsc.orgsemanticscholar.org

Future research should focus on integrating its synthesis and derivatization into continuous flow systems. For instance, organometallic reactions, such as lithiation of the C-Br bond followed by quenching with an electrophile, can be performed with greater safety and precision in a microreactor. vapourtec.com The enhanced heat and mass transfer in flow reactors allows for precise temperature control, minimizing side reactions. rsc.org Furthermore, multistep syntheses, where the crude output of one flow reactor becomes the input for the next, could be developed to produce complex derivatives efficiently without isolating intermediates. researchgate.net

ParameterBatch ProcessingFlow Chemistry
SafetyHigher risk with hazardous reagents (e.g., organolithiums) and exothermsEnhanced safety due to small reaction volumes and superior temperature control rsc.org
ScalabilityChallenging; requires re-optimizationStraightforward; achieved by running the system for a longer duration
Reaction ControlDifficult to control temperature and mixing preciselyPrecise control over residence time, temperature, and stoichiometry rsc.org
Process IntegrationRequires isolation and purification at each stepEnables multi-step, continuous synthesis and in-line purification nih.gov

Discovery of Novel Transformations and Derivatizations

The unique substitution pattern of this compound provides a platform for discovering novel chemical transformations. Beyond standard cross-coupling reactions, research could target more complex derivatizations. For example, regioselective C-H activation at the positions ortho to the fluorine or bromine atoms could be explored using advanced palladium, rhodium, or iridium catalysts.

Another avenue involves transformations where the dioxolane group is not merely a spectator. Tandem reactions could be designed where a transformation at the C-Br bond triggers a subsequent reaction involving the acetal, such as a ring-opening or rearrangement, to generate entirely new molecular scaffolds. The development of dual-functional catalysts that can interact with both the aryl halide and the dioxolane moiety could be key to unlocking such novel reactivity.

Potential for Advanced Catalytic Systems

Advancements in catalysis can be directly applied to manipulate this compound in innovative ways. Future work should investigate the application of cutting-edge catalytic systems, including:

Photoredox Catalysis: Using light to enable transformations under mild conditions, such as radical-based C-C or C-heteroatom bond formation at the C-Br position.

Electrocatalysis: Employing electrochemical methods for the synthesis or derivatization of the compound, which can reduce the need for chemical oxidants or reductants, aligning with green chemistry principles. iupac.org

Chemoenzymatic Catalysis: Combining the selectivity of enzymes with the broad applicability of chemocatalysts offers a powerful strategy. nih.govrwth-aachen.de A potential sequence could involve an enzymatic reaction to modify a derivative, followed by a metal-catalyzed cross-coupling, all performed in a one-pot or cascaded flow process.

Synergistic Approaches with Emerging Chemical Technologies

The future of chemical research will be defined by the integration of traditional synthesis with emerging technologies. researchgate.net For this compound, this synergy could manifest in several ways:

Artificial Intelligence (AI) and Machine Learning: AI algorithms could be used to predict novel reaction outcomes, optimize reaction conditions for sustainable syntheses, or identify potential biological targets for its derivatives.

Automated Synthesis Platforms: Integrating flow chemistry systems with robotic platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks.

Advanced Materials Science: The bromofluoro-aromatic core could serve as a building block for advanced materials like metal-organic frameworks (MOFs) or functional polymers. iupac.org Its unique electronic properties could be harnessed in the development of materials for organic electronics or sensors.

By pursuing these research avenues, the scientific community can fully exploit the synthetic potential of this compound, paving the way for new discoveries in materials science, medicinal chemistry, and sustainable technology.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H NMR confirms the methyl group (δ ~1.5 ppm) and dioxolane protons (δ ~4.0–5.0 ppm). ¹⁹F NMR detects the fluorine substituent (δ ~-110 ppm for para-fluoro), while ¹³C NMR resolves the brominated aromatic carbon (δ ~120–130 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M]⁺ at m/z 288.0) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention time compared to standards .

Advanced Consideration
Contradictions in literature data (e.g., conflicting δ values for aromatic protons) may arise from solvent effects or impurities. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography can resolve ambiguities .

How can computational chemistry tools be integrated with experimental data to predict and optimize the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates for reactions like nucleophilic substitution or cross-coupling. For example, bromine’s leaving-group ability in Suzuki-Miyaura couplings can be predicted via Fukui indices .
  • Machine Learning (ML) : Training ML models on existing reaction databases (e.g., PubChem) identifies optimal conditions for functionalizing the dioxolane ring or phenyl group. ICReDD’s approach combines computational predictions with high-throughput experimentation to accelerate discovery .

Case Study
A 2024 study used DFT to predict the stability of dioxolane ring-opening under acidic conditions, guiding experimental validation via pH-controlled hydrolysis monitored by LC-MS .

What strategies are recommended for resolving contradictory data in the literature regarding the compound's stability under different experimental conditions?

Q. Advanced Research Focus

  • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, humidity control) to isolate variables. For instance, discrepancies in thermal stability (TGA data) may stem from moisture or oxygen exposure .
  • Statistical Analysis : Apply factorial design to test interactions between variables (e.g., temperature, solvent polarity). Response surface methodology (RSM) can map degradation pathways and identify stability thresholds .

Example
A 2025 study resolved conflicting hydrolysis rates by using DoE to demonstrate that trace water in dimethylformamide (DMF) accelerates dioxolane ring-opening, a factor overlooked in prior work .

What are the key considerations for designing enantioselective syntheses involving this compound’s chiral centers?

Q. Advanced Research Focus

  • Chiral Catalysts : Use of palladium complexes with chiral ligands (e.g., BINAP) for asymmetric cross-coupling at the brominated position. Stereochemical outcomes can be predicted using computational docking studies .
  • Chromatographic Resolution : Chiral HPLC or supercritical fluid chromatography (SFC) separates enantiomers, with circular dichroism (CD) confirming absolute configuration .

Methodological Challenge
The methyl group’s steric bulk may hinder enantioselectivity. Computational modeling of transition-state geometries helps tailor catalysts to overcome this .

How does the electronic nature of the bromo and fluoro substituents influence this compound’s reactivity in photochemical studies?

Q. Advanced Research Focus

  • UV-Vis Spectroscopy : The electron-withdrawing fluoro group red-shifts absorption maxima, while bromine’s heavy atom effect enhances intersystem crossing, facilitating triplet-state reactions .
  • Photostability Screening : Accelerated light-exposure experiments (e.g., using xenon arc lamps) quantify degradation products, with LC-MS identifying pathways like C-Br bond cleavage .

Research Gap
Limited data exist on the compound’s behavior under UV-C light. A 2024 study proposed using time-resolved spectroscopy to map excited-state dynamics .

What advanced separation techniques are optimal for isolating this compound from complex reaction mixtures?

Q. Advanced Research Focus

  • Membrane Technology : Nanofiltration membranes with tailored pore sizes separate the compound (MW ~288 g/mol) from smaller byproducts (e.g., succinimide). Solvent-resistant membranes prevent swelling in organic media .
  • Simulated Moving Bed (SMB) Chromatography : Continuous SMB systems improve yield in large-scale syntheses, with mobile-phase composition optimized via DoE .

Industrial-Academic Collaboration
A 2023 partnership between ICReDD and a CRDC-affiliated lab achieved 98% purity using SMB with a hexane/ethyl acetate gradient .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.